molecular formula C19H20ClF2N3O3S B2513545 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215825-71-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2513545
CAS No.: 1215825-71-0
M. Wt: 443.89
InChI Key: QEKZFSQNKGYSGB-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4,6-difluoro-substituted benzothiazole core, a morpholinopropyl group, and a furan-2-carboxamide moiety. The hydrochloride salt form enhances solubility, a common modification for bioavailability improvement in drug development .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S.ClH/c20-13-11-14(21)17-16(12-13)28-19(22-17)24(18(25)15-3-1-8-27-15)5-2-4-23-6-9-26-10-7-23;/h1,3,8,11-12H,2,4-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZFSQNKGYSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and possible therapeutic applications, drawing from diverse sources.

Chemical Structure and Properties

The compound features a difluorobenzo[d]thiazole moiety, which is known for its diverse biological activities, and a morpholinopropyl side chain that may enhance its pharmacological properties. The molecular formula is C14H16ClF2N3O2SC_{14}H_{16}ClF_2N_3O_2S, with a molecular weight of approximately 353.81 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₆ClF₂N₃O₂S
Molecular Weight353.81 g/mol
StructureStructure

Anticancer Activity

Research indicates that compounds containing the thiazole moiety often exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promise in:

  • Inhibition of Histone Deacetylases (HDACs) : This compound may inhibit HDACs, which are crucial in cancer progression and treatment resistance. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially reversing epigenetic silencing of tumor suppressor genes .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity , making it a candidate for treating chronic inflammatory diseases. The presence of fluorine atoms in the benzo[d]thiazole ring enhances its pharmacological properties, allowing it to modulate inflammatory pathways effectively .

Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in cancer pathways. These interactions are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy .

Case Studies and Research Findings

  • In vitro Studies : Laboratory studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.
  • In vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates and improved survival rates in treated subjects compared to control groups .
  • Comparative Analysis : A comparative analysis with other thiazole derivatives indicates that this compound's unique structural features contribute to its enhanced biological activity.
Study TypeFindings
In vitroSignificant cytotoxicity against cancer cells
In vivoReduced tumor growth in animal models
ComparativeEnhanced activity compared to similar compounds

Future Research Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
  • Safety Profiles : Evaluating the toxicity and side effects through comprehensive preclinical studies.
  • Therapeutic Applications : Exploring its potential in combination therapies for enhanced efficacy against resistant cancer types.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes: describes cyclization methods for thiadiazole carboxamides, which could inspire analogous strategies for the target compound’s benzothiazole core.
  • Contrastingly, pesticidal analogs () imply chitin synthesis disruption.
  • Contradictions : While some analogs (e.g., ID: 5206) hint at pharmaceutical use, others (e.g., diflubenzuron) are strictly agrochemicals. This dichotomy underscores the need for targeted bioassays.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors .
  • Step 2 : Introduction of the morpholinopropyl group via nucleophilic substitution or amide coupling, often using reagents like thionyl chloride or carbodiimides (e.g., DCC) in solvents such as dichloromethane or DMF .
  • Step 3 : Final coupling of the furan-2-carboxamide moiety under reflux conditions in ethanol or THF, followed by hydrochloride salt formation . Optimization : Temperature control (e.g., 60–80°C for amidation), solvent polarity adjustments (e.g., DMF for solubility), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular connectivity, e.g., distinguishing morpholinopropyl protons (δ 2.4–3.5 ppm) and furan carbonyl carbons (δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~530 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) confirm functional groups .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What parameters ensure high yield and purity during synthesis?

  • Reaction Time : Extended reflux (12–24 hours) for complete amide bond formation .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Purification : Gradient elution in chromatography minimizes byproducts; recrystallization from ethanol improves crystal purity .

Advanced Research Questions

Q. How can computational methods improve synthesis design and optimization?

The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction pathways. For example:

  • Reaction Path Search : Identifying low-energy intermediates for key steps like benzo[d]thiazole cyclization .
  • Condition Screening : Bayesian optimization reduces experimental trials by predicting optimal solvent/catalyst combinations .
  • Validation : Experimental yields and spectroscopic data are fed back into models to refine predictions, creating a closed-loop workflow .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare IC50_{50} values under identical conditions (e.g., cell lines, incubation times). For instance, discrepancies in anticancer activity may arise from MTT vs. clonogenic assay protocols .
  • Structural Analog Analysis : Evaluate substituent effects (e.g., fluoro vs. methoxy groups on benzo[d]thiazole) using SAR tables (see example below) :
SubstituentActivity (IC50_{50}, μM)Target Pathway
4,6-Difluoro0.45 ± 0.12Kinase X inhibition
4-Methoxy1.20 ± 0.30Kinase Y inhibition
  • Orthogonal Validation : Confirm mechanistic hypotheses via Western blot (protein expression) or SPR (binding affinity) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Fragment Replacement : Synthesize analogs with modified substituents (e.g., morpholinopropyl → piperazinyl) to assess impact on solubility and target binding .
  • 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to correlate steric/electronic properties with activity. For example, fluorine atoms at 4,6-positions enhance π-stacking with kinase ATP pockets .
  • Metabolic Stability Studies : Incubate with liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) for further optimization .

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